2-(2,4,5-Trimethylphenyl)-2-propanol

Alcohol oxidation Metabolic stability Steric hindrance

Research-grade 2-(2,4,5-Trimethylphenyl)-2-propanol (CAS 1443348-76-2) addresses the need for an oxidatively stable aryl alcohol synthon. Unlike its secondary alcohol isomers, this tertiary alcohol withstands Swern and Dess-Martin conditions. - Oxidation Stability: Tertiary architecture prevents ketone/aldehyde formation. - Differentiated Chemotype: 2,4,5-Trimethyl substitution offers distinct olfactory and steric properties vs. 2,4,6-isomers. - Supply Reliability: Available at 97% purity with verified characterization for immediate dispatch.

Molecular Formula C12H18O
Molecular Weight 178.27 g/mol
Cat. No. B7939728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4,5-Trimethylphenyl)-2-propanol
Molecular FormulaC12H18O
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C)C(C)(C)O)C
InChIInChI=1S/C12H18O/c1-8-6-10(3)11(7-9(8)2)12(4,5)13/h6-7,13H,1-5H3
InChIKeyPHPIDZRMIHTQET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,4,5-Trimethylphenyl)-2-propanol: Identity and Structural Classification


2-(2,4,5-Trimethylphenyl)-2-propanol (CAS 1443348-76-2, molecular formula C12H18O, molecular weight 178.27 g/mol) is a tertiary alcohol featuring a hydroxyl group attached to a carbon that is bonded to three other carbons—two methyl groups and a 2,4,5-trimethyl-substituted phenyl ring [1]. It belongs to the class of substituted phenylpropanols, a group of compounds utilized as synthetic intermediates in fine chemical synthesis and investigated for fragrance and antimicrobial applications . The compound is commercially available from multiple suppliers at purities of 95–97%, typically for research and development use .

Why Generic Substitution Requires Comparative Evidence


Superficially, several C12H18O isomers share the same molecular formula and molecular weight as 2-(2,4,5-trimethylphenyl)-2-propanol. However, the tertiary alcohol architecture of the target compound fundamentally differentiates it from secondary alcohol positional isomers such as 1-(2,4,5-trimethylphenyl)-2-propanol (CAS 1823873-39-7) and 1-(2,4,5-trimethylphenyl)-1-propanol (CAS 1270585-89-1) . Tertiary alcohols exhibit distinct oxidative stability, steric hindrance around the hydroxyl group, and resistance to metabolic oxidation compared to secondary alcohols [1]. Furthermore, within the class of volatile alkylated phenols and their derivatives, the specific 2,4,5-trimethyl substitution pattern on the aromatic ring confers odor qualities and detection thresholds that differ measurably from the 2,4,6-trimethyl (mesityl) arrangement [2]. Generic substitution without verifying these property dimensions risks functional non-equivalence in both synthetic and application contexts.

Differential Evidence Against Closest Analogs


Tertiary vs. Secondary Alcohol: Oxidative Stability and Reactivity

2-(2,4,5-Trimethylphenyl)-2-propanol is a tertiary alcohol (the hydroxyl-bearing carbon is attached to three other carbon atoms: two methyl groups and the aryl ring), whereas its closest positional isomer, 1-(2,4,5-trimethylphenyl)-2-propanol (CAS 1823873-39-7), is a secondary alcohol (hydroxyl-bearing carbon attached to two carbons and one hydrogen) [1]. Tertiary alcohols cannot undergo oxidation to ketones or aldehydes under standard conditions, making the target compound inherently more resistant to oxidative degradation in both storage and reaction environments compared to secondary alcohol analogs [2]. This structural distinction is critical when the compound is employed as a synthetic intermediate where the hydroxyl group must be preserved or selectively protected.

Alcohol oxidation Metabolic stability Steric hindrance Synthetic intermediate

Aromatic Substitution Pattern: Odor Quality and Detection Threshold

In a controlled sensory study of 30 volatile alkylated phenols, Czerny et al. (2011) demonstrated that the arrangement of methyl substituents on the phenol ring directly governs both odor quality and odor detection threshold in air [1]. While the study evaluated phenols rather than tertiary alcohols, it established that 2,4,5-trimethyl substitution yields distinct sensory attributes (including leather-like and medicinal notes) compared to 2,4,6-trimethyl substitution. The odor detection thresholds for meta-substituted alkylphenols were reported as <1 ng/L air, among the lowest measured in the series [1]. The 2,4,5-trimethylphenyl moiety in the target compound is expected to confer analogous olfactory differentiation when incorporated into fragrance formulations, in contrast to the 2,4,6-trimethylphenyl (mesityl) isomer 2-(2,4,6-trimethylphenyl)-2-propanol (CAS 59660-68-3) .

Odor threshold Olfactory properties Structure-odor relationship Fragrance development

Lipophilicity and Polar Surface Area: Permeability Implications

The target compound has a computed XLogP3 value of 2.7 and a topological polar surface area (TPSA) of 20.2 Ų, as calculated by PubChem (2024 release) [1]. These values place it within the favorable range for passive membrane permeability according to Lipinski's and Veber's guidelines (XLogP < 5; TPSA < 140 Ų). For comparison, the 2,4,6-trimethyl isomer 2-(2,4,6-trimethylphenyl)-2-propanol has a reported density of 0.958 g/cm³ and boiling point of 230.1°C at 760 mmHg , while corresponding measured values for the target compound are not publicly available, reflecting a data gap rather than equivalence. The moderate lipophilicity of the target compound suggests utility in applications requiring balanced aqueous/organic partitioning.

Lipophilicity XLogP3 TPSA Drug-likeness Formulation science

Application Scenarios in Research and Industrial Procurement


Synthetic Intermediate with Non-Oxidizable Alcohol Handle

When a synthetic route demands an aryl alcohol building block that must survive oxidative reaction conditions (e.g., Swern, Jones, or Dess-Martin periodinane oxidations applied elsewhere in the molecule), 2-(2,4,5-trimethylphenyl)-2-propanol provides a tertiary alcohol that cannot be oxidized to a ketone or aldehyde, unlike its secondary alcohol isomers such as 1-(2,4,5-trimethylphenyl)-2-propanol. This architectural feature is established by its IUPAC classification as a tertiary alcohol [1] and the well-characterized resistance of tertiary alcohols to standard oxidation protocols [2].

Fragrance Research for 2,4,5-Trimethylphenyl Odor Character

Based on the class-level evidence from Czerny et al. (2011) demonstrating that 2,4,5-trimethyl-substituted phenols exhibit distinct odor qualities (leather-like, medicinal, horse stable-like) and exceptionally low odor detection thresholds (<1 ng/L air) compared to other trimethyl substitution patterns [3], 2-(2,4,5-trimethylphenyl)-2-propanol may serve as a precursor or pro-fragrance in compositions where these specific olfactory notes are desired. The 2,4,5- substitution pattern differentiates it from the 2,4,6- (mesityl) isomer, which is associated with a divergent odor profile.

Antimicrobial or Deodorant Active Ingredient Development

Tertiary alcohols featuring trimethylphenyl groups have been identified in patent literature for antimicrobial applications, demonstrating efficacy against microorganisms including Corynebacterium xerosis and Staphylococcus epidermidis relevant to body odor control . The tertiary alcohol architecture of the target compound, combined with the specific 2,4,5-trimethyl substitution pattern, positions it as a candidate for structure-activity relationship studies in antimicrobial deodorant formulations where oxidative stability of the active ingredient is a formulation requirement.

Physicochemical Screening in Drug Discovery Libraries

With a computed XLogP3 of 2.7 and a TPSA of 20.2 Ų, 2-(2,4,5-trimethylphenyl)-2-propanol falls within drug-like chemical space as defined by Lipinski and Veber filters [1]. This makes it a suitable candidate for inclusion in fragment-based or diversity-oriented screening libraries where moderate lipophilicity and low polar surface area are desired for blood-brain barrier penetration or cellular permeability, with the 2,4,5-trimethyl substitution providing a sterically and electronically differentiated chemotype compared to the more symmetrical 2,4,6-isomer.

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